D-Lysine D-Lysine D-lysine is the D-enantiomer of the alpha-amino acid lysine. It has a role as a bacterial metabolite and a fungal metabolite. It is a lysine and a D-alpha-amino acid. It is a conjugate base of a D-lysinium(1+). It is a conjugate acid of a D-lysinate. It is an enantiomer of a L-lysine.
D-Lysine is a natural product found in Daphnia pulex with data available.
Brand Name: Vulcanchem
CAS No.: 923-27-3
VCID: VC21540884
InChI: InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m1/s1
SMILES: C(CCN)CC(C(=O)O)N
Molecular Formula: C6H14N2O2
Molecular Weight: 146.19 g/mol

D-Lysine

CAS No.: 923-27-3

Cat. No.: VC21540884

Molecular Formula: C6H14N2O2

Molecular Weight: 146.19 g/mol

* For research use only. Not for human or veterinary use.

D-Lysine - 923-27-3

CAS No. 923-27-3
Molecular Formula C6H14N2O2
Molecular Weight 146.19 g/mol
IUPAC Name (2R)-2,6-diaminohexanoic acid
Standard InChI InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m1/s1
Standard InChI Key KDXKERNSBIXSRK-RXMQYKEDSA-N
Isomeric SMILES C(CCN)C[C@H](C(=O)O)N
SMILES C(CCN)CC(C(=O)O)N
Canonical SMILES C(CCN)CC(C(=O)O)N
Boiling Point 310.00 to 312.00 °C. @ 760.00 mm Hg
Melting Point 218.00 °C. @ 760.00 mm Hg

Chemical Structure and Properties

Molecular Identity

D-Lysine, also known as (2R)-2,6-diaminohexanoic acid, possesses the chemical formula C6H14N2O2 with a molecular weight of 146.19 g/mol . It contains an α-amino group, an α-carboxylic acid group, and a side chain with a terminal amino group (CH2)4NH2 . The "D" designation refers to the stereochemistry at the α-carbon, which is in the R configuration, opposite to the S configuration found in the biologically prevalent L-lysine .

Physical Properties

D-Lysine appears as an off-white to pale beige crystalline solid with distinctive physical properties as detailed in Table 1 .

PropertyValue
Melting point218°C (decomposition)
Boiling point311.5±32.0°C (Predicted)
Density1.125±0.06 g/cm³ (Predicted)
SolubilitySoluble in water
pKa2.49±0.24 (Predicted)
LogP-0.734 (estimated)

The compound exhibits excellent water solubility and is typically stored at -20°C to maintain stability . The physical state is solid at room temperature, with its molecular structure containing one chiral atom .

Chemical Identifiers

D-Lysine is registered with specific chemical identifiers that facilitate its unambiguous identification across scientific databases and literature, as shown in Table 2 .

Identifier TypeValue
CAS Registry Number923-27-3
DrugBank IDDB03252
HMDB IDHMDB0003405
InChI KeyKDXKERNSBIXSRK-RXMQYKEDSA-N
SMILESNCCCCC@@HC(O)=O

Biological Significance

Biochemical Classification

In the Human Metabolome Database, D-lysine is classified as a primary metabolite, indicating its direct involvement in an organism's growth, development, or reproduction . It exists across the biological spectrum, from bacteria to humans, though its roles differ significantly from the essential L-lysine .

Applications and Research

Polymer and Surface Science

D-Lysine serves as a key component in the synthesis of poly-D-lysine, a positively charged polymer widely used as a coating for cell culture substrates . This application exploits its cationic properties to facilitate cell adhesion to surfaces, particularly in neuronal and other primary cell cultures . The polymer's positive charge interacts with negatively charged cell membranes, enhancing attachment to synthetic surfaces .

Glycation Inhibition

Research has demonstrated that D-lysine possesses the ability to reduce non-enzymatic glycation in vitro . This property has potential implications for conditions characterized by pathological protein glycation, such as diabetes complications and certain age-related disorders .

Drug Delivery Systems

Poly-D-lysine chains have shown promise as nonspecific adhesion-promoting molecules with potential applications as polymeric drug carriers . This application leverages the unique chemical properties of D-lysine to develop novel drug delivery platforms .

Antimicrobial Peptide Development

Recent research has explored the substitution of L-lysine with D-lysine in antimicrobial peptides. A significant finding demonstrates that selective D-lysine substitution can substantially decrease peptide toxicity to eukaryotic cells while preventing degradation by common proteases . This approach maintains antimicrobial activity while improving selectivity and stability, offering potential for developing more effective therapeutic agents .

Comparative Analysis with L-Lysine

Structural Differences

While D-lysine and L-lysine share identical chemical formulas and functional groups, their critical difference lies in the spatial orientation around the α-carbon atom . This stereochemical distinction results in different three-dimensional structures that dramatically affect biological recognition and functionality . L-lysine features the S configuration at the α-carbon, while D-lysine has the R configuration .

Enzyme Interactions

D-Lysine interacts with specific enzymes including alanine racemase (catabolic) and diaminopimelate decarboxylase, though the pharmacological action remains classified as "unknown" in current databases . These enzymatic interactions differ substantially from those of L-lysine due to the stereochemical differences .

Analytical Considerations

Spectroscopic Identification

The stereochemical nature of D-lysine necessitates specific analytical approaches for accurate identification and quantification. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the compound, while mass spectrometry enables precise molecular weight determination . Chromatographic techniques, particularly those employing chiral stationary phases, are essential for distinguishing between D-lysine and its L-enantiomer in complex biological samples .

Structural Visualization

The three-dimensional structure of D-lysine has been characterized through X-ray crystallography and is available in structural databases like the Protein Data Bank . These structural data facilitate computational studies and molecular modeling of D-lysine interactions with biological macromolecules, supporting rational design of D-lysine-based applications .

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